molecular formula C7H5ClN2O B1355162 6-Chloro-1H-indazol-3-ol CAS No. 7364-29-6

6-Chloro-1H-indazol-3-ol

Cat. No. B1355162
CAS RN: 7364-29-6
M. Wt: 168.58 g/mol
InChI Key: HYUKOSIGBXAOSL-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazol-3-ol is a chemical compound with the molecular formula C7H5ClN2O . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

Indazole-containing compounds can be synthesized through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

6-Chloro-1H-indazol-3-ol contains a total of 17 bonds; 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 N hydrazine .


Chemical Reactions Analysis

The synthesis of indazoles involves various reactions, including reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o -haloaryl- N -tosylhydrazones, Ag-catalyzed nitration–annulation with tert -butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl- hydrazones with montmorillonite K-10 under O 2 atmosphere .

Scientific Research Applications

Antibacterial and Antifungal Activity

Research by Samadhiya et al. (2012) on derivatives of 6-nitro-1H-indazole, closely related to 6-Chloro-1H-indazol-3-ol, highlighted their potential in combating various microorganisms. The study synthesized derivatives which were tested for antibacterial, antifungal, and antitubercular activities, showing promising results against selected pathogens. These compounds also exhibited anti-inflammatory properties in vivo on albino rats (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Antileishmanial Potency

A 2021 study by Abdelahi et al. focused on 3-chloro-6-nitro-1H-indazole derivatives and their antileishmanial activity. This research demonstrated that these compounds, similar in structure to 6-Chloro-1H-indazol-3-ol, have significant potential in inhibiting the growth of Leishmania major, a parasite responsible for leishmaniasis. The study also involved molecular docking and dynamics simulations, indicating stable binding with the Leishmania trypanothione reductase enzyme (Abdelahi et al., 2021).

Crystal Structure Analysis

In 2014, Chicha et al. examined the crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, a compound featuring the 3-chloro-1H-indazole system. Their research provided insights into the molecular structure and interactions within the crystal, such as hydrogen bonding patterns, which can be crucial for understanding the chemical and physical properties of similar compounds like 6-Chloro-1H-indazol-3-ol (Chicha, Rakib, Chigr, Saadi, & El Ammari, 2014).

Antimicrobial Evaluation of Derivatives

Gopalakrishnan et al. (2009) designed and synthesized derivatives of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols, which were evaluated for antimicrobial properties. This study indicates the potential of such indazole derivatives, closely related to 6-Chloro-1H-indazol-3-ol, in developing new antimicrobial agents. The nature and extent of the activity of these compounds were significantly influenced by the nature of the substituents on the phenyl rings (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

Safety And Hazards

While specific safety data for 6-Chloro-1H-indazol-3-ol is not available, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

Indazole derivatives have been investigated for their wide variety of medicinal applications. Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

6-chloro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUKOSIGBXAOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570212
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indazol-3-ol

CAS RN

7364-29-6
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7364-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Szilágyi, P Kovács, GG Ferenczy, A Rácz… - Bioorganic & Medicinal …, 2018 - Elsevier
… Two representative compounds 6-chloro-1H-indazol-3-ol (34) and 6-fluoro-1H-indazol-3-ol (35) exhibited good permeability in PAMPA assay and good stability in mouse and human …
Number of citations: 11 www.sciencedirect.com
J Valgeirsson, EØ Nielsen, D Peters… - Journal of medicinal …, 2004 - ACS Publications
… The ring-fused analogue 15 was synthesized by condensing 3-bromophenyl isocyanate with 6-chloro-1H-indazol-3-ol 14, which was synthesized by reacting anthranilic acid 6 with …
Number of citations: 55 pubs.acs.org
EM Bester - 2022 - North-West University (South-Africa)
Number of citations: 0

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